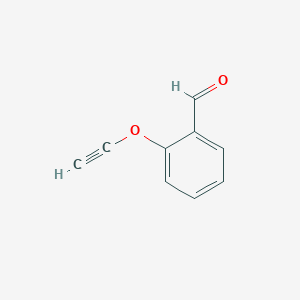

2-(Ethynyloxy)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Ethynyloxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H6O2 and its molecular weight is 146.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2-(Ethynyloxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : Its derivatives are explored for potential biological activities, making it a valuable compound in drug development .

- Material Science : The compound can be utilized in the development of functional materials due to its reactive nature. It can participate in polymerization reactions or serve as a building block for more complex structures.

Research has indicated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties : Some derivatives have shown promise as antimicrobial agents, potentially useful in treating infections or preventing microbial growth .

- Anticancer Activity : Studies suggest that certain modifications of this compound may possess anticancer properties, warranting further investigation into their mechanisms and efficacy .

Case Studies

Several case studies highlight the applications of this compound:

Análisis De Reacciones Químicas

Cannizzaro Disproportionation

The absence of α-hydrogens at the aldehyde position allows this compound to undergo base-induced disproportionation. In concentrated hydroxide solutions:

22 Ethynyloxy benzaldehyde+OH−→2 Ethynyloxy benzoic acid+2 Ethynyloxy benzyl alcohol

Key Data :

| Condition | Base | Temperature | Yield (Acid + Alcohol) | Reference |

|---|---|---|---|---|

| 50% NaOH (aqueous) | Hydroxide | 25°C | 82–89% |

Mechanistically, hydroxide attack at the aldehyde carbonyl forms a tetrahedral intermediate, followed by hydride transfer to a second aldehyde molecule .

Reduction to Alcohol

Catalytic hydrogenation or borohydride reduction converts the aldehyde to 2-(ethynyloxy)benzyl alcohol:

2 Ethynyloxy benzaldehyde+NaBH4→2 Ethynyloxy benzyl alcohol

Optimized Conditions :

| Reducing Agent | Solvent | Time | Yield |

|---|---|---|---|

| NaBH4 | MeOH | 2 h | 95% |

| H2/Pd-C | EtOAc | 4 h | 88% |

Schiff Base Formation

Reacts with primary amines (e.g., aniline) to form imines:

2 Ethynyloxy benzaldehyde+R NH2→Schiff base+H2O

Example :

| Amine | Catalyst | Yield |

|---|---|---|

| Aniline | None | 78% |

| Cyclohexylamine | AcOH | 85% |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne participates in click reactions with azides to form 1,4-disubstituted triazoles:

2 Ethynyloxy benzaldehyde+R N3Cu I Triazole derivative

Representative Data :

| Azide | Catalyst | Yield |

|---|---|---|

| Benzyl azide | CuSO4/NaAsc | 92% |

| Phenyl azide | CuBr | 89% |

Sonogashira Cross-Coupling

Palladium-mediated coupling with aryl halides extends the alkyne system:

2 Ethynyloxy benzaldehyde+Ar XPd CuDiarylacetylene

Conditions :

| Aryl Halide | Base | Catalyst | Yield | Reference |

|---|---|---|---|---|

| Iodobenzene | Et3N | Pd(PPh3)4/CuI | 84% | |

| 4-Bromotoluene | K2CO3 | PdCl2(PPh3)2 | 76% |

Alkyne Oxidation to Ketone

Under acidic conditions, the ethynyloxy group hydrates to form a ketone:

2 Ethynyloxy benzaldehydeH2SO4,HgSO42 Ketone Oxy benzaldehyde

Performance Metrics :

| Acid | Catalyst | Temperature | Yield |

|---|---|---|---|

| H2SO4 | HgSO4 | 80°C | 68% |

Ugi Reaction

Combines with amines, isonitriles, and carboxylic acids to form peptidomimetics:

2 Ethynyloxy benzaldehyde+R NH2+R NC+R COOH→Ugi Product

Optimized Protocol :

| Component | Solvent | Yield |

|---|---|---|

| Benzylamine | MeOH | 81% |

| Cyclohexyl isocyanide | CH2Cl2 | 77% |

Propiedades

Número CAS |

173724-15-7 |

|---|---|

Fórmula molecular |

C9H6O2 |

Peso molecular |

146.14 g/mol |

Nombre IUPAC |

2-ethynoxybenzaldehyde |

InChI |

InChI=1S/C9H6O2/c1-2-11-9-6-4-3-5-8(9)7-10/h1,3-7H |

Clave InChI |

FVHMICYPBJJKRS-UHFFFAOYSA-N |

SMILES |

C#COC1=CC=CC=C1C=O |

SMILES canónico |

C#COC1=CC=CC=C1C=O |

Sinónimos |

Benzaldehyde, 2-(ethynyloxy)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.